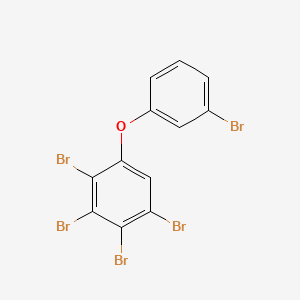

2,3,3',4,5-Pentabromodiphenyl ether

概要

説明

2,3,3’,4,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are known for their effectiveness in reducing the flammability of materials, making them valuable in various industrial applications. due to their persistence and potential toxicity, their use has raised environmental and health concerns .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,3,3’,4,5-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully optimized to achieve the desired product .

化学反応の分析

Types of Reactions

2,3,3’,4,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to less brominated diphenyl ethers.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or zinc in acetic acid.

Substitution reagents: Such as halogenating agents or nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated PBDEs, while reduction can yield less brominated diphenyl ethers .

科学的研究の応用

Flame Retardant Applications

BDE-105 has been primarily utilized in various consumer products due to its flame-retardant properties. Its applications include:

- Textiles : Used in upholstery and other textile products to meet fire safety standards.

- Electronics : Incorporated into printed circuit boards and other electronic devices to reduce flammability.

- Building Materials : Added to insulation materials and other construction components.

The effectiveness of BDE-105 as a flame retardant is attributed to its ability to inhibit combustion processes by releasing bromine radicals during thermal decomposition.

Toxicological Research

Research on BDE-105 has significantly focused on its toxicological effects. Studies have indicated that exposure to PBDEs can lead to various health issues, including:

- Endocrine Disruption : BDE-105 has been shown to interfere with thyroid hormone levels, impacting metabolic processes.

- Neurodevelopmental Effects : Animal studies suggest that exposure during critical developmental windows can lead to cognitive deficits and behavioral changes.

Case Study: Neurodevelopmental Impact

A study conducted on neonatal mice exposed to BDE-105 demonstrated alterations in behavior and neurodevelopmental outcomes, emphasizing the need for further investigation into its long-term effects on human health .

Environmental Persistence and Bioaccumulation

BDE-105 is known for its environmental persistence and potential for bioaccumulation in aquatic ecosystems. Research indicates that it can accumulate in the tissues of aquatic organisms, leading to biomagnification through the food chain.

Data Table: Environmental Persistence of PBDEs

| Compound Name | Chemical Formula | Half-Life (Years) | Bioaccumulation Factor |

|---|---|---|---|

| BDE-47 | C12H6Br4O | 6.0 | 2000 |

| BDE-99 | C12H6Br5O | 5.0 | 5000 |

| BDE-105 | C12H5Br6O | 4.5 | 3000 |

This table illustrates the persistence and bioaccumulation potential of various PBDEs, highlighting BDE-105's significant environmental impact .

Regulatory Status and Future Research Directions

Due to growing concerns regarding the health risks associated with PBDEs, including BDE-105, many countries have implemented regulations limiting their use in consumer products. The European Union has classified several PBDEs as hazardous substances under REACH regulations.

Future research directions include:

- Alternative Flame Retardants : Investigating safer alternatives that do not pose similar health risks.

- Longitudinal Studies : Conducting long-term studies on populations exposed to PBDEs to better understand their health impacts.

作用機序

The mechanism by which 2,3,3’,4,5-Pentabromodiphenyl ether exerts its effects involves its interaction with biological systems. It can disrupt endocrine function by mimicking or interfering with hormone activity. The compound can also induce oxidative stress and affect cellular signaling pathways, leading to various toxicological outcomes .

類似化合物との比較

2,3,3’,4,5-Pentabromodiphenyl ether is compared with other PBDEs, such as:

Tetrabromodiphenyl ether: Less brominated and generally less persistent.

Hexabromodiphenyl ether: More brominated and more persistent.

Octabromodiphenyl ether: Highly brominated and highly persistent

Uniqueness

2,3,3’,4,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its physical and chemical properties, as well as its environmental and health impacts .

生物活性

2,3,3',4,5-Pentabromodiphenyl ether (commonly referred to as BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), a class of chemicals widely used as flame retardants. This compound has garnered significant attention due to its potential biological activity and associated health risks. This article provides a comprehensive overview of the biological activity of BDE-99, including its toxicological effects, endocrine-disrupting properties, and relevant case studies.

Chemical Structure and Properties

BDE-99 is characterized by its brominated biphenyl structure. The molecular formula is C12H4Br5O, and it features five bromine atoms attached to two phenyl rings. This structural configuration contributes to its stability and persistence in the environment.

General Toxicity

Research indicates that BDE-99 exhibits a range of toxicological effects. Key findings include:

- Acute Toxicity : Studies have shown that BDE-99 has low acute toxicity when administered via oral or inhalation routes. However, it can induce liver enlargement and alter metabolic enzyme activities at relatively low doses .

- Chronic Exposure : Chronic exposure to BDE-99 has been linked to neurobehavioral changes in animal models, particularly during critical developmental periods .

Endocrine Disruption

BDE-99 has been identified as an endocrine disruptor, affecting hormone regulation and receptor activity:

- Nuclear Hormone Receptor Activity : Research demonstrates that BDE-99 interacts with several nuclear hormone receptors, including estrogen receptors (ERα and ERβ) and androgen receptors (AR). These interactions can lead to altered hormonal signaling pathways .

- Case Study on Thyroid Cancer : A nested case-control study found an association between serum concentrations of PBDEs, including BDE-99, and increased risk of papillary thyroid cancer (PTC). This study highlighted the need for further investigation into the long-term health effects of PBDE exposure .

Biological Monitoring Studies

Biomonitoring studies have provided insights into human exposure levels and potential health impacts:

- Exposure Levels : Data indicate significant variability in lipid-adjusted levels of PBDEs in the general population. For instance, median concentrations of BDE-99 in human biological media have been reported at varying levels across different populations .

- Vulnerable Populations : Special attention has been given to potentially vulnerable groups such as children and pregnant women. Studies suggest that prenatal exposure may lead to developmental issues in offspring .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of BDE-99:

特性

IUPAC Name |

1,2,3,4-tetrabromo-5-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-2-1-3-7(4-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQKWMYXEWUAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879918 | |

| Record name | BDE-106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-69-9 | |

| Record name | 2,3,3',4,5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-106 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86V0CL7L20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。